2-(1,2-benzisoxazol-3-yl)-N'-[(Z)-(4-methylphenyl)methylidene]acetohydrazide
Description
The compound “2-(1,2-benzisoxazol-3-yl)-N’-[(Z)-(4-methylphenyl)methylidene]acetohydrazide” is likely to be an organic compound containing a benzisoxazole ring, which is a type of heterocyclic aromatic organic compound . Benzisoxazole derivatives are known to exhibit a wide range of biological activities and are used in the development of various drugs .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a benzisoxazole ring attached to a 4-methylphenylmethylidene group via an acetohydrazide linker . The exact structure would need to be confirmed through techniques such as nuclear magnetic resonance (NMR) spectroscopy or X-ray crystallography.Chemical Reactions Analysis
Benzisoxazole derivatives are known to undergo a variety of chemical reactions, including ring-opening reactions, substitutions, and additions . The specific reactions that this compound would undergo would depend on the reaction conditions and the other reactants present.Physical and Chemical Properties Analysis
The physical and chemical properties of this compound, such as its melting point, boiling point, solubility, and stability, would need to be determined experimentally. These properties would be influenced by the presence of the benzisoxazole ring and the 4-methylphenylmethylidene group .Mechanism of Action
The mechanism of action of this compound would depend on its intended use. Benzisoxazole derivatives are known to exhibit a wide range of biological activities, including antimicrobial, antiviral, anti-inflammatory, and anticancer activities . The specific mechanism of action would need to be determined through biological testing.
Future Directions
Properties
IUPAC Name |
2-(1,2-benzoxazol-3-yl)-N-[(Z)-(4-methylphenyl)methylideneamino]acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O2/c1-12-6-8-13(9-7-12)11-18-19-17(21)10-15-14-4-2-3-5-16(14)22-20-15/h2-9,11H,10H2,1H3,(H,19,21)/b18-11- | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DSZDYTCWXVSOHX-WQRHYEAKSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C=NNC(=O)CC2=NOC3=CC=CC=C32 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)/C=N\NC(=O)CC2=NOC3=CC=CC=C32 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801322120 | |
Record name | 2-(1,2-benzoxazol-3-yl)-N-[(Z)-(4-methylphenyl)methylideneamino]acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801322120 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
293.32 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
0.3 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID49678940 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
860651-41-8 | |
Record name | 2-(1,2-benzoxazol-3-yl)-N-[(Z)-(4-methylphenyl)methylideneamino]acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801322120 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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